Adenosine 3'-phosphate 5'-phosphosulfate Lithium Salt: A Comprehensive Technical Guide for Researchers
Adenosine 3'-phosphate 5'-phosphosulfate Lithium Salt: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of Adenosine 3'-phosphate 5'-phosphosulfate lithium salt (PAPS), the universal sulfate donor essential for a multitude of biological processes. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, biological significance, and practical applications of PAPS, offering both foundational knowledge and actionable protocols.
Introduction: The Central Role of PAPS in Sulfation
Sulfation, the enzymatic addition of a sulfo group to a wide array of acceptor molecules, is a critical modification influencing the biological activity of proteins, lipids, and xenobiotics. This process is entirely dependent on the availability of an activated sulfate donor, a role universally fulfilled by 3'-Phosphoadenosine 5'-phosphosulfate (PAPS).[1][2][3] The lithium salt of PAPS is a commonly used, stable form for in vitro studies.[4][5] Its significance extends across various fields, from understanding fundamental cellular signaling to the development of novel therapeutics. PAPS is the cosubstrate for all sulfotransferase (SULT) enzymes, which catalyze the transfer of the sulfonate group to the acceptor molecule, producing 3'-phosphoadenosine-5'-phosphate (PAP) as a byproduct.[6]
Physicochemical Properties and Handling
Precise knowledge of the physicochemical properties of PAPS lithium salt is paramount for its effective use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 109434-21-1 | [4][5][7] |
| Molecular Formula | C₁₀H₁₅N₅O₁₃P₂S · xLi⁺ · yH₂O | [4][5] |
| Molecular Weight | 507.26 g/mol (free acid basis) | [2][4][5] |
| Appearance | White to off-white solid/powder | [7] |
| Solubility | Soluble in water (50 mg/ml) | [8] |
| Storage Temperature | -70°C | [4][7] |
| Stability | Rapid decomposition at room temperature (up to 17% per day at 37°C). Shipped on dry ice to minimize degradation. | [4] |
Expert Insight: The inherent instability of PAPS at ambient temperatures cannot be overstated. It is crucial to handle the compound on dry ice and prepare aqueous solutions fresh for each experiment.[4][8] For storage of stock solutions, aliquoting in a pH 8.0 buffer and storing at -70°C is a recommended practice to maintain its integrity.[8]
Biosynthesis and Regulation: The PAPS Cycle
In vivo, PAPS is synthesized from ATP and inorganic sulfate in a two-step enzymatic pathway catalyzed by the bifunctional enzyme PAPS synthase (PAPSS) in mammals.[1][9]
-
ATP Sulfurylase Activity: ATP and inorganic sulfate are converted to adenosine 5'-phosphosulfate (APS) and pyrophosphate.[8]
-
APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to yield PAPS and ADP.[8]
This pathway is tightly regulated, with the intermediate APS acting as a modulator of PAPS synthase activity.[10][11]
Caption: The enzymatic biosynthesis of PAPS from ATP and inorganic sulfate.
The Universal Sulfate Donor in Action: The Sulfotransferase Reaction
PAPS serves as the sole substrate for sulfotransferases (SULTs), a large family of enzymes that catalyze the transfer of a sulfonate group to a diverse range of acceptor molecules, including phenols, steroids, and carbohydrates.[4][8]
Caption: The general mechanism of a sulfotransferase-catalyzed reaction.
Experimental Protocol: A Universal Phosphatase-Coupled Sulfotransferase Assay
This protocol describes a continuous, non-radioactive assay for measuring sulfotransferase activity. The assay couples the production of PAP to the release of inorganic phosphate, which is then detected colorimetrically.[6]
Principle:
-
A sulfotransferase (SULT) catalyzes the transfer of a sulfo group from PAPS to a specific acceptor substrate, producing PAP.
-
A PAP-specific 3'-phosphatase (gPAPP) hydrolyzes PAP to adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi).
-
The released Pi is quantified using a Malachite Green-based reagent, which forms a colored complex with phosphate.
Materials:
-
Adenosine 3'-phosphate 5'-phosphosulfate lithium salt (PAPS)
-
Acceptor substrate for the sulfotransferase of interest
-
Recombinant sulfotransferase enzyme
-
Recombinant Golgi-resident PAP-specific 3'-phosphatase (gPAPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Malachite Green Phosphate Detection Kit
Procedure:
-
Prepare a PAPS stock solution: Dissolve PAPS lithium salt in the assay buffer to a final concentration of 10 mM. Prepare fresh and keep on ice.
-
Prepare the reaction mixture: In a 96-well microplate, combine the following components in the specified order:
-
Assay Buffer
-
Acceptor substrate (at varying concentrations for kinetic studies)
-
gPAPP enzyme
-
Sulfotransferase enzyme
-
-
Initiate the reaction: Add the PAPS solution to each well to start the reaction. The final volume should be uniform across all wells (e.g., 100 µL).
-
Incubate: Incubate the plate at the optimal temperature for the sulfotransferase (typically 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction and detect phosphate: Add the Malachite Green reagent to each well according to the manufacturer's instructions. This will stop the enzymatic reaction and initiate color development.
-
Measure absorbance: Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate produced in each reaction well. Calculate the sulfotransferase activity based on the rate of phosphate production.
Caption: Workflow for the phosphatase-coupled sulfotransferase assay.
Conclusion
Adenosine 3'-phosphate 5'-phosphosulfate lithium salt is an indispensable tool for researchers investigating the vast landscape of sulfation biology. A thorough understanding of its properties, handling requirements, and its central role as the universal sulfate donor is fundamental for the design and execution of robust and reproducible experiments. The methodologies outlined in this guide provide a solid foundation for exploring the activities of sulfotransferases and their profound impact on cellular function and disease.
References
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Wikipedia. (2023). 3'-Phosphoadenosine-5'-phosphosulfate. Retrieved from [Link]
- Horwitz, J. P., et al. (1977). Facile synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS). Google Patents.
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Wu, Z. L., et al. (2012). Golgi-resident PAP-specific 3'-phosphatase-coupled sulfotransferase assays. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 3'-Phosphoadenosine 5'-phosphosulfate. Retrieved from [Link]
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Mueller, J. W., & Shafqat, N. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal. Retrieved from [Link]
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Glatt, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences. Retrieved from [Link]
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Glatt, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. PubMed. Retrieved from [Link]
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Diagonal. (n.d.). Adenosine 3'-phosphate 5'-phosphosulfate lithium salt Hydrate 60%. Retrieved from [Link]
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Chapman, E., et al. (2010). Recent advances in sulfotransferase enzyme activity assays. Drug Metabolism Reviews. Retrieved from [Link]
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Wang, Y., et al. (2025). Optimized 3′-Phosphoadenosine-5′-phosphosulfate Biosynthesis via Yeast-Powered ATP Regeneration and Biotin–Streptavidin Enzyme Immobilization. Biochemistry. Retrieved from [Link]
-
Mueller, J. W., & Shafqat, N. (2013). a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. PubMed. Retrieved from [Link]
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